molecular formula C14H17N5O2 B019811 N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine CAS No. 76362-28-2

N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine

Cat. No. B019811
CAS RN: 76362-28-2
M. Wt: 287.32 g/mol
InChI Key: CCOVXHZDHACRNQ-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied for their diverse biological activities and pharmaceutical applications. They are structural analogs of naphthyridines and quinoxalines, featuring a fused benzene and pyrimidine ring system. The incorporation of amino and methoxy groups can significantly alter the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors like vanillin or aniline derivatives. The process typically includes steps like methylation, nitration, reduction, and cyclization, followed by specific substitutions to introduce various functional groups (Guangshan, 2011). Enantiomers of related compounds, such as cyclazosin, have been synthesized to study their biological profiles, illustrating the importance of stereochemistry in medicinal chemistry (Giardiná et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of quinazoline derivatives is crucial for understanding their chemical and biological properties. Techniques like X-ray crystallography provide detailed insights into the molecular geometry, confirming the presence of quinazoline cores and substituent positions. For instance, the molecular structures of certain quinazoline derivatives were established, revealing insights into their chemical reactivity and interaction potentials (Soldatenkov et al., 2012).

Scientific Research Applications

properties

IUPAC Name

3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOVXHZDHACRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543371
Record name 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine

CAS RN

76362-28-2
Record name 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The patent 007' teaches the preparation of alfuzosin or a salt thereof by reacting 4-amino-2-chloro-6,7-dimethoxy quinazoline of formula (II) with 3-methylaminopropionitrile of formula (III) in the presence of isoamyl alcohol to obtain N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine of formula (IV) which is further hydrogenated in the presence of Raney-Nickel using 15% ammoniacal ethanol by applying 80 Kg pressure at 70° C. for 96 hours to obtain N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine of formula (V) which is then converted to the hydrochloride salt. The obtained N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine hydrochloride is then treated with carbonyldiimidazole-activated tetrahydrofuroic acid by adding a diamine compound in the presence of carbonyldiimidazole to obtain alfuzosin base which is then converted into alfuzosin hydrochloride salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine
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N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine

Citations

For This Compound
1
Citations
SNM Boddapati, HB Bollikolla, HS Saini… - Arabian Journal of …, 2023 - Elsevier
Creating effective, ecologically friendly, and commercially viable synthetic routes is crucial in the design and synthesis of organic substances. Quinazoline, a heterocyclic compound …
Number of citations: 0 www.sciencedirect.com

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